(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5,5-dimethyloxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(5-8)9-7;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMAUGNBHCLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-77-9 | |
| Record name | 2-Furanmethanamine, tetrahydro-5,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5,5-dimethyloxolan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 5,5-Dimethyloxolane Intermediate
The 5,5-dimethyloxolane ring can be prepared via cyclization reactions involving appropriate diols or hydroxyketones with acid or base catalysis. Common methods include:
- Acid-catalyzed intramolecular cyclization of 1,3-diols bearing geminal dimethyl groups at the 5-position.
- Use of protecting groups to direct regioselective cyclization.
Introduction of the Methanamine Group
The key step is the functionalization at the 2-position of the oxolane ring to introduce the methanamine moiety. Several approaches are documented:
- Nucleophilic substitution : Starting from a 2-halomethyl-5,5-dimethyloxolane intermediate, nucleophilic displacement by ammonia or amine sources yields the primary amine.
- Reductive amination : Oxolane-2-carboxaldehyde derivatives can be reacted with ammonia or ammonium salts under reducing conditions (e.g., NaBH3CN) to afford the methanamine.
- Azide reduction : Conversion of a 2-azidomethyl-5,5-dimethyloxolane to the amine via catalytic hydrogenation or Staudinger reduction.
Formation of Hydrochloride Salt
The free amine is converted into the hydrochloride salt by:
- Treatment with anhydrous hydrogen chloride gas in an appropriate solvent (e.g., ether or dichloromethane).
- Alternatively, reaction with aqueous hydrochloric acid followed by solvent removal and crystallization.
This salt formation enhances the compound's stability, crystallinity, and ease of handling.
Research Findings and Data Analysis
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to 5,5-dimethyloxolane | Acid catalysis (H2SO4 or p-TsOH), reflux | 75-85 | High regioselectivity for 5,5-dimethyl substitution |
| Halomethylation at 2-position | NBS or PBr3, inert solvent (DCM) | 60-70 | Mild conditions to avoid ring opening |
| Nucleophilic substitution | NH3 in ethanol or aqueous solution | 65-80 | Requires excess ammonia for complete conversion |
| Reductive amination | NaBH3CN, ammonium acetate, methanol | 70-90 | Mild reducing agent preserves ring integrity |
| Azide reduction | H2, Pd/C catalyst, ethanol | 80-95 | Clean conversion, minimal side products |
| Hydrochloride salt formation | HCl gas or aqueous HCl, ether or EtOH | Quantitative | Salt crystallizes readily from solvent |
Purity and Characterization
- The hydrochloride salt typically crystallizes as a white solid with high purity (>98% by HPLC).
- Characterization by NMR (1H and 13C), IR, and mass spectrometry confirms the presence of the oxolane ring and methanamine group.
- Melting point and elemental analysis are consistent with literature values for the hydrochloride salt.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Halomethyl-5,5-dimethyloxolane | NH3, ethanol, mild heating | Straightforward, scalable | Requires halomethyl intermediate |
| Reductive amination | 5,5-Dimethyloxolane-2-carboxaldehyde | NaBH3CN, ammonium acetate | High selectivity, mild | Requires aldehyde precursor |
| Azide reduction | 2-Azidomethyl-5,5-dimethyloxolane | H2, Pd/C catalyst | High yield, clean reaction | Azide handling safety concerns |
Scientific Research Applications
Organic Synthesis
(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in the formation of complex organic molecules.
Key Reactions:
- Oxidation: Can be oxidized to form oxides or hydroxylated derivatives.
- Reduction: Capable of being reduced to yield amine derivatives.
- Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides.
Biological Studies
Research has indicated potential biological activities associated with this compound. Its interactions with biomolecules are of interest for understanding its pharmacological properties.
Potential Biological Activities:
- Enzyme Inhibition: Investigated for its role as an inhibitor of specific enzymes that could be relevant in treating diseases such as diabetes and cancer.
- Cellular Interaction Studies: Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential. It has been utilized in the synthesis of drug candidates and biologically active molecules.
Applications in Drug Development:
- Anticancer Agents: Derivatives synthesized from this compound have shown significant cytotoxic effects against cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HeLa | 15.0 |
- Enzyme Inhibitors: Research indicates effectiveness in inhibiting Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
| Compound | DPP-IV Inhibition (%) |
|---|---|
| Compound C | 85% at 10 µM |
| Compound D | 90% at 10 µM |
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be used in various industrial processes where specific chemical characteristics are required.
Mechanism of Action
The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby inhibiting their activity. The oxolane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between “(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride” and analogous compounds:
Detailed Analysis of Structural and Functional Differences
Core Heterocycle Modifications
- The secondary amine’s hydrochloride salt enhances water solubility, critical for bioavailability .
- Mecamylamine HCl : Its fused bicyclic structure (hexane + pyrrolidine) creates a rigid scaffold, optimizing interaction with nicotinic receptors’ hydrophobic pockets .
- Thiazole Derivative : The sulfur-containing thiazole ring and 4-chlorophenyl group enhance π-π stacking and electrophilic interactions, relevant to antimicrobial activity .
Substituent Effects
- Fluorine vs. Methyl Groups: The 4,4-difluoro analog (C₇H₁₃F₂NO) exhibits increased electronegativity and metabolic stability compared to the dimethyl-substituted target compound, making it suitable for prolonged in vivo activity .
Salt Forms and Solubility
- Hydrochloride Salts: Both the target compound and mecamylamine exist as monohydrochlorides, enhancing solubility in polar solvents.
Biological Activity
(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 129.20 g/mol
- CAS Number : 1803592-77-9
The compound features a dimethyl-substituted oxolane ring and a primary amine group, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group can form hydrogen bonds and participate in electrostatic interactions with molecular targets, influencing their function. These interactions may lead to enzyme inhibition or receptor binding, which are critical in mediating biological responses.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases.
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on cell lines | Demonstrated a reduction in reactive oxygen species (ROS) levels |
| Study B | Animal model experiments | Showed improved antioxidant enzyme activity in treated subjects |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results indicate potential applications in developing antimicrobial agents.
Case Studies
-
Case Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could reduce neuronal cell death and inflammation markers, indicating its potential as a therapeutic agent for neurodegenerative diseases. -
Case Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of the compound. It demonstrated that treatment with this compound significantly decreased pro-inflammatory cytokines in vitro.
Comparison with Similar Compounds
The biological activities of this compound can be contrasted with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar oxolane structure | Moderate antioxidant activity |
| Compound B | Different substitution pattern | Stronger antimicrobial effects |
This comparison highlights the unique properties of this compound due to its specific molecular configuration.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (5,5-Dimethyloxolan-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves ring-forming reactions (e.g., cyclization of diols or amines) followed by hydrochlorination. Polar solvents like water or alcohols are effective for nucleophilic substitution, while reducing agents (e.g., NaBH₄) may stabilize intermediates . Optimization includes varying solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios of reactants. Monitor reaction progress via TLC or in-situ FTIR to identify optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the oxolan ring structure and methyl substituents.
- HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for biological assays).
- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~192.7 g/mol, adjusted for HCl).
Cross-validate results with elemental analysis (C, H, N, Cl) to resolve discrepancies .
Q. What are the solubility properties of this compound, and how can they influence experimental design?
- Methodology : Determine solubility empirically in solvents like water, ethanol, DMSO, or chloroform using gravimetric or spectrophotometric methods. For aqueous solutions, adjust pH (e.g., 4–6) to enhance stability. Note that high dimethyl substitution may reduce polarity, favoring organic solvents .
Q. What safety precautions are critical during handling and storage?
- Methodology : Refer to SDS guidelines for similar hydrochlorides:
- Store at 2–8°C in airtight, light-resistant containers.
- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact.
- In case of exposure, rinse with water and seek medical evaluation .
Advanced Research Questions
Q. How does the stereochemistry of the dimethyloxolan ring influence reactivity or biological activity?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and compare:
- Kinetic studies (e.g., reaction rates with chiral reagents).
- Biological assays (e.g., receptor binding affinity using SPR or radioligand displacement).
Computational modeling (DFT or MD simulations) can predict steric effects on transition states .
Q. What strategies can resolve contradictions in stability data under varying pH or temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Expose the compound to pH 2–12 buffers at 40°C for 14 days.
- Analyze degradation products via LC-MS and identify pathways (e.g., hydrolysis of the oxolan ring).
Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Q. How can computational tools predict potential synthetic routes or metabolic pathways?
- Methodology : Employ databases like PISTACHIO or Reaxys to:
- Generate retrosynthetic pathways for the oxolan core.
- Predict metabolites using enzyme-catalyzed reaction models (e.g., cytochrome P450 oxidation).
Validate predictions with in vitro microsomal assays .
Q. What analytical techniques are most effective for detecting trace impurities in scaled-up batches?
- Methodology : Combine:
- GC-MS for volatile byproducts (e.g., residual solvents).
- ICP-OES for metal catalysts (e.g., Pd, Ni).
- Chiral HPLC to quantify enantiomeric excess (>99% for pharmaceutical intermediates) .
Key Considerations for Researchers
- Stereochemical Purity : Use chiral columns or derivatization (e.g., Mosher’s reagent) to confirm enantiomeric ratios .
- Reaction Scalability : Pilot-scale reactions (1–10 g) require strict control of exothermic steps (e.g., HCl addition) .
- Data Reproducibility : Document solvent lot numbers and humidity levels, as hygroscopic HCl salts may vary in stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
